molecular formula C5H2Cl2N2O B1399295 3,6-Dichloropyrazine-2-carbaldehyde CAS No. 1357172-39-4

3,6-Dichloropyrazine-2-carbaldehyde

Cat. No.: B1399295
CAS No.: 1357172-39-4
M. Wt: 176.99 g/mol
InChI Key: HEGCEYZLDWHQMS-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2-carbaldehyde is a chemical compound with the molecular formula C5H2Cl2N2O. It is characterized by the presence of two chlorine atoms and an aldehyde group attached to a pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloropyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of pyrazine derivatives followed by formylation. The reaction typically requires reagents such as thionyl chloride and dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dichloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloropyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloropyrazine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

3,6-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCEYZLDWHQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720833
Record name 3,6-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357172-39-4
Record name 3,6-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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